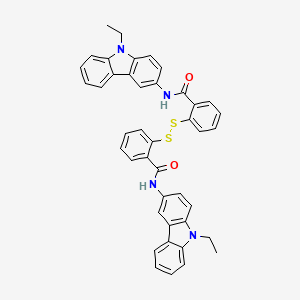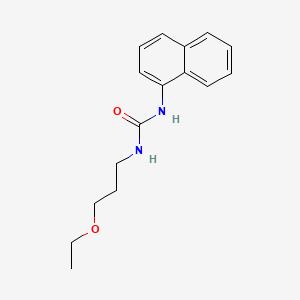
Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a naphthyl group and an ethoxypropyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or Continuous Processes: Depending on the desired scale of production.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of naphthoquinones.
Reduction: May yield amines or alcohols.
Substitution: Could result in halogenated derivatives.
科学的研究の応用
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of new materials or as a component in chemical formulations.
作用機序
The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-Ethoxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3-Methoxypropyl)-3-(1-naphthyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
特性
CAS番号 |
102613-31-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
1-(3-ethoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19) |
InChIキー |
QYFOPTGYZOIDKI-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


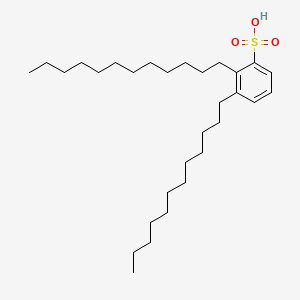

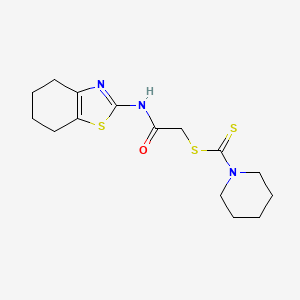
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
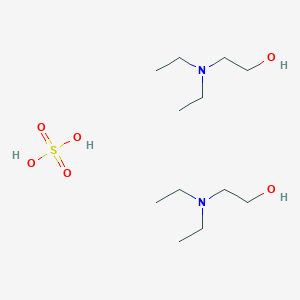
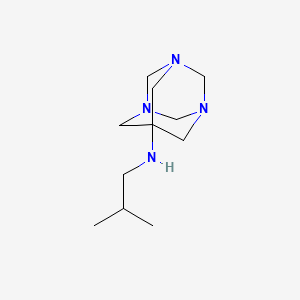
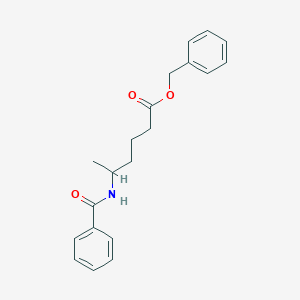

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)


